AU-15330

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H49N9O5S |

|---|---|

Molecular Weight |

755.9 g/mol |

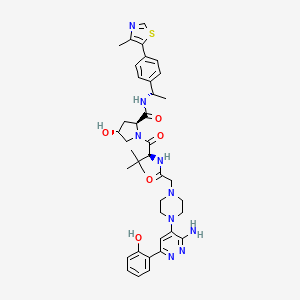

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1 |

InChI Key |

HDCCMCFIGHIDJR-TUDDPRDOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AU-15330

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF (switch/sucrose non-fermentable) ATPase subunits, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] This novel therapeutic agent has demonstrated significant anti-tumor activity, particularly in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC).[1][3][4] Its mechanism of action centers on the disruption of chromatin remodeling and the subsequent suppression of oncogenic transcriptional programs. This guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and methodologies associated with this compound.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a molecular bridge, simultaneously binding to its target proteins and an E3 ubiquitin ligase.[3][5] Specifically, it comprises a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of the target proteins, marking them for degradation by the proteasome.[5] This event-driven mechanism allows for sub-stoichiometric, catalytic degradation of the target proteins, leading to a sustained loss of their function.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound, from ternary complex formation to tumor growth inhibition.

Downstream Effects on Chromatin and Transcription

The degradation of the SWI/SNF ATPase subunits has profound effects on the epigenetic landscape of cancer cells. The SWI/SNF complex is a key regulator of chromatin accessibility; its removal leads to widespread chromatin compaction, particularly at enhancer regions that are critical for the expression of oncogenes.[3][6]

In prostate cancer cells, this compound treatment results in reduced chromatin accessibility at sites bound by key transcription factors such as the Androgen Receptor (AR), FOXA1, ERG, and MYC.[3][7][8] This compaction dislodges these transcription factors from their binding sites, thereby disabling the core enhancer circuitry that drives the expression of genes essential for tumor cell proliferation and survival.[3][9] Furthermore, this compound has been shown to disrupt super-enhancer and promoter looping interactions that are responsible for the high-level expression of oncogenes like AR and MYC.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | AR/FOXA1 Status | IC50 (nM) |

| VCaP | Prostate Cancer | Positive | <10 |

| 22Rv1 | Prostate Cancer | Positive | <10 |

| LNCaP | Prostate Cancer | Positive | <10 |

| C4-2B | Prostate Cancer | Positive | <20 |

| HEK293 | Normal | N/A | >1000 |

| HeLa | Cervical Cancer | N/A | >1000 |

Data synthesized from multiple sources indicating high potency in AR/FOXA1-positive prostate cancer cell lines and low toxicity in normal and other cancer cell lines.[3]

Table 2: In Vivo Efficacy in Xenograft Models

| Model | Treatment | Dosage | Outcome |

| VCaP-CRPC | This compound | 60 mg/kg | Tumor growth inhibition; 6% Partial Response |

| VCaP-CRPC | This compound + Enzalutamide (B1683756) | 60 mg/kg + 10 mg/kg | Synergistic tumor regression; 88% Partial Response |

| C4-2B CRPC | This compound | 60 mg/kg | Strong inhibition of tumor growth |

| MDA-PCa-146-12 PDX | This compound + Enzalutamide | 60 mg/kg + 10 mg/kg | Significant tumor growth inhibition; >30% regression |

Data from studies demonstrating in vivo efficacy and synergy with enzalutamide in castration-resistant prostate cancer models.[1][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Immunoblotting for Protein Degradation

Objective: To quantify the degradation of SMARCA2, SMARCA4, and PBRM1 upon this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., VCaP, 22Rv1) and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Experimental Workflow: Immunoblotting```dot

Caption: Workflow for analyzing chromatin accessibility using ATAC-seq.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

Objective: To determine the genomic binding sites of specific transcription factors (e.g., AR, FOXA1) and histone modifications (e.g., H3K27ac) and how they are altered by this compound.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-AR, anti-FOXA1). Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify binding sites. Compare peak intensities and distributions between treated and control samples to assess changes in transcription factor occupancy or histone modifications.

Resistance Mechanisms

Studies have identified potential mechanisms of resistance to this compound. In some resistant cell lines, mutations in SMARCA4 were observed, which prevented its degradation by this compound while SMARCA2 and PBRM1 were still degraded. [10]This suggests that in the context of prostate cancer, SMARCA4 is the critical therapeutic target. [10]Additionally, increased expression of the drug efflux pump ABCB1 has been identified as another potential resistance mechanism. [10]

Conclusion

This compound represents a promising therapeutic strategy for cancers addicted to enhancer-driven oncogenic transcription, such as prostate cancer. Its mechanism of action, involving the targeted degradation of key SWI/SNF chromatin remodeling proteins, leads to a cascade of events culminating in the collapse of the oncogenic transcriptional machinery and potent anti-tumor effects. Further research and clinical development are warranted to fully realize the therapeutic potential of this novel agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

AU-15330: A Technical Guide to a Novel SWI/SNF Complex Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and specific heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is engineered to induce the degradation of the core ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, namely SMARCA2 (Brahma, BRM) and SMARCA4 (Brahma-related gene 1, BRG1), as well as the PBRM1 subunit. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy for cancers dependent on the activity of these complexes, particularly those driven by enhancer-associated transcription factors such as androgen receptor (AR)-positive prostate cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the bromodomain of SMARCA2/4 and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the polyubiquitination of SMARCA2 and SMARCA4 by the E3 ligase complex, marking them for degradation by the 26S proteasome.[3]

The subsequent depletion of these critical ATPase subunits of the SWI/SNF complex leads to genome-wide chromatin compaction, particularly at distal enhancer and cis-regulatory elements.[2][4][5] This alteration in chromatin accessibility prevents the binding of key oncogenic transcription factors, such as the androgen receptor (AR), FOXA1, ERG, and MYC.[4][6] The dislodging of these drivers from their target enhancers disrupts the core enhancer circuitry, leading to the downregulation of critical oncogenic gene programs and ultimately, potent inhibition of tumor cell proliferation and induction of apoptosis.[4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer [pubmed.ncbi.nlm.nih.gov]

AU-15330: A Technical Guide to a PROTAC Degrader of SMARCA2/4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AU-15330, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This compound represents a significant tool in the study of chromatin remodeling and a potential therapeutic agent in oncology, particularly in cancers driven by enhancer-binding transcription factors. This document details the mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in a significant percentage of human cancers. The ATPase subunits of this complex, SMARCA2 (BRM) and SMARCA4 (BRG1), are essential for its function. This compound is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to specifically target and degrade SMARCA2 and SMARCA4.[1][2][3][4] Developed by Aurigene Discovery Technologies, this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in prostate cancer.[1][4][5][6]

Mechanism of Action

This compound functions as a PROTAC, a molecule with two distinct ligands connected by a linker. One ligand binds to the target proteins, SMARCA2 and SMARCA4, specifically to their bromodomains. The other ligand recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[5][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target proteins. Polyubiquitination of SMARCA2/4 marks them for recognition and subsequent degradation by the proteasome. The degradation of these key ATPase subunits leads to widespread chromatin compaction, particularly at distal regulatory enhancer regions, thereby disrupting oncogenic transcriptional programs driven by factors such as the androgen receptor (AR), FOXA1, and ERG.[5][8]

Quantitative Data

While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound are not publicly available, preclinical studies have demonstrated its potent and dose-dependent degradation of SMARCA2 and SMARCA4.

In Vitro Degradation and Cellular Viability

Studies in various cancer cell lines have shown that this compound treatment leads to a rapid and significant reduction in SMARCA2 and SMARCA4 protein levels. For instance, in MV411 cells, treatment with 1 µM this compound resulted in the depletion of BRG1 (SMARCA4) to undetectable levels within one hour.[4] The degradation of SMARCA2/4 by this compound has been shown to induce apoptotic cell death in sensitive cancer cell lines.

| Cell Line | Cancer Type | Concentration | Time | Effect on SMARCA2/4 | Reference |

| MV411 | Acute Myeloid Leukemia | 1 µM | 1, 2, 4, 8 h | Rapid depletion of BRG1 (SMARCA4) | [4] |

| VCaP | Prostate Cancer | 0.1, 1 µM | 4 h | Dose-dependent degradation of SMARCA4 and PBRM1 | [5] |

| 22Rv1 | Prostate Cancer | 0.1, 1 µM | 4 h | Degradation of SMARCA4 | [5] |

| LNCaP | Prostate Cancer | Not specified | Time-dependent | Efficient degradation | [7] |

Table 1: Summary of In Vitro Degradation Studies of this compound.

The preferential cytotoxic effect of this compound on transcription factor-driven cancer cells is highlighted by its half-maximal inhibitory concentration (IC50) values in various cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Sensitivity | Reference |

| VCaP | Prostate Cancer | < 100 | Sensitive | [5] |

| 22Rv1 | Prostate Cancer | < 100 | Sensitive | [5] |

| LNCaP | Prostate Cancer | < 100 | Sensitive | [5] |

| PC-3 | Prostate Cancer | > 100 | Resistant | [5] |

| DU-145 | Prostate Cancer | > 100 | Resistant | [5] |

Table 2: Cell Viability (IC50) of this compound in a Panel of Cancer Cell Lines after 5 days of treatment.

In Vivo Efficacy

In vivo studies using xenograft models of prostate cancer have demonstrated the anti-tumor activity of this compound.

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| Immuno-competent mice | N/A | 10 and 30 mg/kg; i.v.; 5 days/week for 3 weeks | No evident toxicity | [1][4] |

| C4-2B xenografts in intact mice | Castration-Resistant Prostate Cancer | 60 mg/kg; i.v.; 3 days/week | Potent inhibition of tumor growth, synergized with enzalutamide | [1][4] |

| MDA-PCa-146-12 PDX in castrated mice | Castration-Resistant Prostate Cancer | 60 mg/kg (with or without 10 mg/kg enzalutamide); i.v.; 3 days/week | Significant tumor growth inhibition, regression in >30% of animals in combination | [1][4] |

Table 3: Summary of In Vivo Efficacy Studies of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for SMARCA2/4 Degradation

This protocol is for assessing the dose- and time-dependent degradation of SMARCA2 and SMARCA4 in cultured cells.

-

Cell Culture and Treatment: Plate cells (e.g., VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for different time points (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 5 days).

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.

Ternary Complex Formation Assay (TR-FRET)

This biochemical assay can be used to demonstrate the this compound-dependent formation of the SMARCA2/4-AU-15330-VHL ternary complex.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20). Reconstitute recombinant, tagged SMARCA2 or SMARCA4 bromodomain protein (e.g., His-tagged), tagged VHL E3 ligase complex (e.g., GST-tagged), and fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-Cy5).

-

Assay Plate Setup: In a 384-well plate, add the SMARCA2/4 bromodomain protein and the VHL complex.

-

Compound Addition: Add a serial dilution of this compound to the wells.

-

Antibody Addition and Incubation: Add the fluorescently labeled antibodies to the wells. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

-

Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The formation of the ternary complex brings the Europium donor and Cy5 acceptor into close proximity, resulting in a FRET signal. Plot the TR-FRET ratio against the this compound concentration.

Signaling Pathways and Cellular Consequences

The degradation of SMARCA2/4 by this compound has profound effects on cellular signaling, primarily through the modulation of chromatin accessibility.

Conclusion

This compound is a powerful chemical probe for studying the role of the SWI/SNF complex in gene regulation and a promising therapeutic candidate for the treatment of cancers that are dependent on enhancer-driven oncogenic transcription. Its ability to induce rapid and specific degradation of SMARCA2 and SMARCA4 provides a unique mechanism of action that is distinct from traditional small molecule inhibitors. Further investigation into its clinical potential and the development of orally bioavailable second-generation degraders like AU-24118 are areas of active research.[5]

References

- 1. adooq.com [adooq.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AU-15330: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

AU-15330 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeted protein degradation in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and mechanisms associated with this compound.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression by altering nucleosome positioning.[2] The ATPase subunits of this complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), are essential for its function.[3] In several types of cancer, including certain prostate cancers, these subunits are implicated in driving oncogenic gene expression programs.[2]

This compound was developed as a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate SMARCA2 and SMARCA4.[4][5] It consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.[6]

Mechanism of Action

This compound induces the degradation of SMARCA2 and SMARCA4, leading to the compaction of chromatin, particularly at enhancer regions that are critical for the expression of key oncogenes.[4] This chromatin compaction dislodges essential transcription factors, such as the Androgen Receptor (AR), FOXA1, ERG, and MYC, from their binding sites, thereby disrupting their transcriptional programs and inhibiting cancer cell proliferation and survival.[2][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those driven by enhancer-binding transcription factors.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| H929 | Multiple Myeloma | 7 | [7] |

| VCaP | Prostate Cancer | <100 | [1][5] |

| LNCaP | Prostate Cancer | <100 | [1][5] |

| 22Rv1 | Prostate Cancer | <100 | [1][5] |

| Normal Cells | |||

| RWPE-1 | Normal Prostate | >100 | [1][5] |

| EP156T | Normal Prostate | >100 | [1][5] |

Note: IC50 values are after 5 days of treatment.

In Vitro Degradation

This compound induces rapid and potent degradation of its target proteins, SMARCA2 and SMARCA4.

| Cell Line | Target | DC50 (nM) | Time | Reference(s) |

| H929 | SMARCA2 | 0.7 | Not Specified | [7] |

| H929 | SMARCA4 | 0.9 | Not Specified | [7] |

| MV411 | BRG1 | N/A | 1 hour (at 1 µM) | [8] |

Note: DC50 is the concentration required to induce 50% degradation of the target protein.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Dose & Schedule | Outcome | Reference(s) |

| VCaP | Castration-Resistant Prostate Cancer | 30 mg/kg, i.v., daily | Potent tumor growth suppression. | |

| C4-2B | Castration-Resistant Prostate Cancer | 60 mg/kg, i.v., 3 days/week | Strong inhibition of tumor growth as a single agent. Synergizes with enzalutamide (B1683756). | [8] |

| MDA-PCa-146-12 | Castration-Resistant Prostate Cancer | 60 mg/kg, i.v., 3 days/week + 10 mg/kg enzalutamide p.o. | Significant tumor growth inhibition, with regression in over 30% of animals. | [8] |

| A549 (SMARCA4-deficient) | Lung Cancer | 10, 30, 60 mg/kg, i.v., daily | Tumor growth inhibition of 47%, 58%, and 78% respectively. | [7] |

Pharmacokinetics in Mice

| Dose (mg/kg) | Route | Half-life (t½) (hours) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Oral Bioavailability (%) | Reference(s) |

| 1 | i.v. | 0.41 | 96.25 | 1.79 | Not applicable | [7] |

| 10 | i.v. | 0.53 | 81.94 | 1.68 | Not applicable | [7] |

| Not Specified | Oral | Not Specified | Not Specified | Not Specified | Low (Implied) | [1][5] |

Note: The low oral bioavailability of the VHL-based this compound led to the development of the second-generation, orally available, CRBN-based degrader, AU-24118.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the preclinical evaluation of this compound, based on available information.

Immunoblotting

-

Objective: To assess the degradation of SMARCA2, SMARCA4, and PBRM1 upon treatment with this compound.

-

Cell Lines: HEK293, HeLa, VCaP, and other cancer cell lines.[5][7]

-

Treatment: Cells were treated with increasing concentrations of this compound or for various time durations.[7]

-

Lysate Preparation: Cells were lysed, and protein concentrations were determined.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[7][9]

-

Detection: Membranes were incubated with secondary antibodies and visualized.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective: To determine the genome-wide binding sites of transcription factors (e.g., AR, FOXA1, ERG) and histone marks (e.g., H3K27Ac) following this compound treatment.[4]

-

Cell Lines: VCaP prostate cancer cells.[4]

-

Treatment: Cells were treated with DMSO (control) or this compound (e.g., 1 µM) for specified times.[4]

-

Cross-linking: Cells were cross-linked with 1% formaldehyde.

-

Chromatin Shearing: Chromatin was sonicated to an appropriate size.

-

Immunoprecipitation: Chromatin was incubated with antibodies specific to the target protein (e.g., AR, FOXA1, H3K27Ac).[4] The HighCell# ChIP-Protein G kit (Diagenode) has been cited for use.

-

DNA Purification and Library Preparation: DNA was purified and prepared for high-throughput sequencing.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

-

Objective: To assess changes in chromatin accessibility genome-wide after treatment with this compound.[4]

-

Cell Lines: LNCaP and VCaP prostate cancer cells.[4]

-

Treatment: Cells were treated with DMSO or this compound.[4]

-

Tagmentation: Nuclei were isolated and incubated with a Tn5 transposase to cut and ligate adapters into accessible chromatin regions.

-

Library Preparation and Sequencing: DNA fragments were amplified and sequenced to map regions of open chromatin.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and safety of this compound in animal models.

-

Animal Models: Immunocompromised mice (e.g., SCID mice) bearing subcutaneous tumors from human cancer cell lines (e.g., VCaP, C4-2B) or patient-derived xenografts (PDX).[8][10]

-

Treatment: this compound was administered intravenously (i.v.) at various doses and schedules.[8] In some studies, it was combined with other agents like enzalutamide, which was administered orally (p.o.).[8]

-

Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. Animal body weight was monitored as an indicator of toxicity.[10]

-

Endpoint Analysis: At the end of the study, tumors and organs were collected for analysis, including immunoblotting and immunohistochemistry (IHC) to confirm target degradation and assess effects on proliferation markers (e.g., Ki-67).[10]

Experimental and Logical Workflows

PROTAC-Mediated Degradation Workflow

Caption: General workflow for the development of this compound.

Resistance Mechanisms

Prolonged exposure of cancer cells to this compound can lead to the development of resistance. Two primary mechanisms have been identified:

-

Mutations in the SMARCA4 Bromodomain: Mutations in or near the bromodomain of SMARCA4 can prevent this compound from binding to its target, thereby inhibiting its degradation.[5]

-

Overexpression of ABCB1: Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), can lead to the efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[1]

Conclusion

This compound is a first-in-class PROTAC degrader of the SWI/SNF ATPases SMARCA2 and SMARCA4. It has demonstrated potent and selective anti-cancer activity in preclinical models of enhancer-driven cancers, particularly prostate cancer. Its mechanism of action, involving the disruption of oncogenic transcription factor signaling through chromatin compaction, represents a novel therapeutic strategy. While the initial formulation of this compound had limited oral bioavailability, its success has paved the way for the development of second-generation, orally available degraders. The study of resistance mechanisms to this compound provides valuable insights for the clinical development of this class of drugs. This technical guide summarizes the core data and methodologies that underpin our current understanding of this compound and provides a foundation for future research and development in this promising area of targeted protein degradation.

References

- 1. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to AU-15330: A Potent Degrader of SWI/SNF ATPases

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a novel heterobifunctional molecule identified as a potent and specific degrader of the ATPase subunits of the SWI/SNF chromatin remodeling complex, namely SMARCA2, SMARCA4, and to a lesser extent, PBRM1. As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. This targeted protein degradation leads to widespread chromatin compaction, particularly at enhancer regions, thereby disrupting the transcriptional programs of key oncogenic drivers. Notably, this compound has demonstrated preferential cytotoxicity in cancers addicted to enhancer-binding transcription factors, such as prostate cancer, offering a promising therapeutic avenue. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex molecule designed to bridge the target SWI/SNF ATPase subunits with the VHL E3 ligase. Its structure consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for VHL.

| Property | Value |

| IUPAC Name | (2S,4R)-1-((S)-2-(2-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1] |

| Chemical Formula | C₃₉H₄₉N₉O₅S[1][2] |

| Molecular Weight | 755.94 g/mol [1][2] |

| CAS Number | 2380274-50-8[1] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO[3] |

Mechanism of Action: Targeted Protein Degradation

This compound functions as a PROTAC, a class of molecules that induce the degradation of target proteins rather than inhibiting their activity. The mechanism involves the formation of a ternary complex between the target protein (SMARCA2/4), this compound, and the VHL E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.

This degradation of the core ATPase subunits of the SWI/SNF complex leads to its functional inactivation. The SWI/SNF complex is crucial for regulating chromatin structure and gene expression. Its inactivation by this compound results in decreased chromatin accessibility, particularly at enhancer regions that are critical for the expression of oncogenes. In prostate cancer, for instance, this compound has been shown to disrupt the binding of key transcription factors such as the Androgen Receptor (AR), FOXA1, and ERG, leading to the downregulation of their target genes and subsequent cancer cell death.

Quantitative In Vitro and In Vivo Data

In Vitro Degradation and Cell Viability

This compound demonstrates potent degradation of its target proteins and subsequent inhibition of cancer cell proliferation, particularly in cell lines dependent on enhancer-driven transcription.

| Cell Line | Cancer Type | Target(s) | IC₅₀ (nM) | Notes |

| VCaP | Prostate Cancer | SMARCA2/4 | < 100 | Sensitive to mSWI/SNF ATPase degradation.[4] |

| LNCaP | Prostate Cancer | SMARCA2/4 | < 100 | Sensitive to mSWI/SNF ATPase degradation. |

| 22Rv1 | Prostate Cancer | SMARCA2/4 | < 100 | Sensitive to mSWI/SNF ATPase degradation.[4] |

| NCI-H522 | Lung Cancer | SMARCA2/4 null | > 1000 | Resistant, demonstrating on-target activity of this compound. |

| RWPE-1 | Normal Prostate | SMARCA2/4 | > 1000 | Demonstrates selectivity for cancer cells over normal cells. |

Note: Specific DC₅₀ values for degradation are often determined by western blot analysis and may vary between experiments.

In Vivo Efficacy in Prostate Cancer Xenograft Models

This compound has shown significant anti-tumor activity in preclinical xenograft models of prostate cancer.

| Xenograft Model | Treatment Regimen | Outcome |

| VCaP | 30 mg/kg, intravenous, once daily | Potent suppression of tumor growth. |

| C4-2B (CRPC) | 60 mg/kg, intravenous, 3 days/week | Strong inhibition of tumor growth as a single agent.[5] |

| C4-2B (CRPC) | 60 mg/kg this compound (i.v., 3 days/week) + 10 mg/kg enzalutamide (B1683756) (oral, 5 days/week) | Synergistic effect with enzalutamide, leading to tumor regression in all animals.[5] |

| MDA-PCa-146-12 (CRPC PDX) | 60 mg/kg this compound (i.v., 3 days/week) + 10 mg/kg enzalutamide (oral, 5 days/week) | Significant tumor growth inhibition, with regression in over 30% of animals.[5] |

Experimental Protocols

Western Blot Analysis for Protein Degradation

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., VCaP, 22Rv1) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Viability Assay (e.g., CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).[4]

-

Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Study

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., C4-2B) into the flanks of immunocompromised mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound via the desired route (e.g., intravenous injection) according to the specified dosing schedule. The control group receives a vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to confirm target degradation.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that effectively degrades the ATPase subunits of the SWI/SNF complex. Its specific mechanism of action, leading to the disruption of oncogenic transcriptional programs, makes it particularly relevant for cancers driven by enhancer-mediated gene regulation. The data presented in this guide highlight its potent in vitro and in vivo activity, providing a solid foundation for further investigation and development. Researchers utilizing this compound should adhere to the detailed experimental protocols to ensure reproducible and reliable results.

References

- 1. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to AU-15330: A PROTAC Degrader Targeting SMARCA2 and SMARCA4

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-15330 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the core ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (BRM) and SMARCA4 (BRG1).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

This compound is comprised of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.[2] This targeted degradation strategy has shown significant promise in preclinical models of cancers that are dependent on the transcriptional activity regulated by the SWI/SNF complex, particularly in prostate cancer.[1][4][5]

Quantitative Data

In Vitro Efficacy: Antiproliferative Activity (IC50)

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines, with a notable preference for those driven by enhancer-binding transcription factors. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines after a 5-day treatment are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| VCaP | Prostate Cancer | < 100 |

| LNCaP | Prostate Cancer | < 100 |

| 22Rv1 | Prostate Cancer | < 100 |

| MOLM-13 | Acute Myeloid Leukemia | < 100 |

| MV-4-11 | Acute Myeloid Leukemia | < 100 |

| MM.1S | Multiple Myeloma | < 100 |

| NCI-H929 | Multiple Myeloma | < 100 |

| A549 | Lung Cancer | > 100 |

| HCT116 | Colon Cancer | > 100 |

| PANC-1 | Pancreatic Cancer | > 100 |

Data sourced from a graphical representation in Xiao et al., Nature, 2022.

In Vitro Degradation of Target Proteins

While specific DC50 values (concentration for 50% degradation) are not consistently reported in tabular form, studies demonstrate that this compound induces potent, dose-dependent degradation of SMARCA2 and SMARCA4. Western blot analyses in cell lines such as HEK293 and HeLa show significant degradation of both proteins at concentrations as low as 100 nM, with near-complete degradation at 1 µM following several hours of treatment.[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice. Following a single intravenous (IV) injection, this compound exhibits a clear pharmacokinetic profile.

| Parameter | 10 mg/kg IV | 30 mg/kg IV |

| Cmax (ng/mL) | ~1500 | ~4000 |

| AUC (ng*h/mL) | Not explicitly stated | Not explicitly stated |

| t1/2 (h) | Not explicitly stated | Not explicitly stated |

Data interpreted from graphical representations in Xiao et al., Nature, 2022, Extended Data Fig. 9c.[6] It is important to note that the first-generation compound this compound has limited oral bioavailability. A second-generation, orally bioavailable degrader, AU-24118, which utilizes the Cereblon (CRBN) E3 ligase, has since been developed.[7]

Mechanism of Action

This compound's mechanism of action is centered on the targeted degradation of the SMARCA2 and SMARCA4 proteins, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

In cancers such as prostate cancer, the SWI/SNF complex is essential for maintaining the active state of enhancers that drive the expression of key oncogenic transcription factors, including the Androgen Receptor (AR), FOXA1, and ERG.[1][4]

The degradation of SMARCA2 and SMARCA4 by this compound leads to:

-

Chromatin Compaction: A rapid and widespread compaction of cis-regulatory elements (enhancers).[1][4]

-

Transcription Factor Dislodgement: The dislodging of key transcription factors like AR, FOXA1, and ERG from their binding sites on chromatin.[1]

-

Disruption of Enhancer-Promoter Looping: The interruption of the three-dimensional interactions between enhancers and gene promoters, which is critical for robust gene transcription.[1]

-

Downregulation of Oncogenic Gene Programs: The subsequent abolishment of the transcriptional programs driven by these oncogenic transcription factors.[1]

This cascade of events ultimately leads to the suppression of tumor cell proliferation and, in some preclinical models, tumor regression.[1][2][8]

Signaling and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: Mechanism of this compound-induced degradation of SMARCA2/4.

Downstream Effects in Prostate Cancer

Caption: Downstream effects of this compound in prostate cancer.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of SMARCA2 and SMARCA4 in response to this compound treatment.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

-

This compound (and DMSO as vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-Vinculin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer, followed by boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the target protein levels to the loading control.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To assess genome-wide changes in chromatin accessibility following this compound treatment.

Materials:

-

Prostate cancer cell lines

-

This compound (and DMSO as vehicle control)

-

ATAC-seq kit (e.g., Illumina Tagment DNA Enzyme and Buffer Kit)

-

Cell lysis buffer

-

Nuclei isolation reagents

-

PCR purification kit

-

Next-generation sequencing platform

Protocol:

-

Cell Treatment and Nuclei Isolation: Treat cells with this compound (e.g., 1 µM) or DMSO for various durations (e.g., 2, 4, 8, 12 hours). Harvest cells and isolate nuclei using a hypotonic lysis buffer.

-

Tagmentation: Perform tagmentation on the isolated nuclei using the Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.

-

DNA Purification and Library Preparation: Purify the tagmented DNA and amplify it by PCR to generate sequencing libraries.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Call peaks to identify regions of open chromatin.

-

Perform differential accessibility analysis between this compound-treated and control samples.

-

Conduct motif enrichment analysis to identify transcription factor binding motifs within the differentially accessible regions.

-

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

Objective: To determine the genome-wide binding sites of specific transcription factors (e.g., AR, FOXA1) and histone marks (e.g., H3K27Ac) and how they are affected by this compound.

Materials:

-

Prostate cancer cell lines

-

This compound (and DMSO as vehicle control)

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing reagents (e.g., sonicator)

-

ChIP-grade antibodies against the protein of interest (e.g., AR, FOXA1, H3K27Ac) and control IgG

-

Protein A/G magnetic beads

-

Buffers for washing, elution, and reverse cross-linking

-

DNA purification kit

-

Next-generation sequencing library preparation kit and sequencing platform

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 1 µM) for the desired time. For AR ChIP-seq, cells may be stimulated with an androgen like R1881. Cross-link protein-DNA complexes with formaldehyde and quench with glycine.

-

Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody or control IgG overnight at 4°C. Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

-

Data Analysis:

-

Align reads to the reference genome.

-

Perform peak calling to identify binding sites.

-

Analyze differential binding between this compound-treated and control samples.

-

Integrate with other omics data like ATAC-seq and RNA-seq.

-

Conclusion

This compound is a powerful chemical probe for studying the role of the SWI/SNF complex in cancer and represents a promising therapeutic strategy for malignancies dependent on this chromatin remodeling machinery. Its ability to induce the degradation of SMARCA2 and SMARCA4 leads to profound changes in chromatin architecture and the transcriptional landscape of cancer cells, particularly in the context of prostate cancer. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting SMARCA2 and SMARCA4 with PROTAC degraders.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. This compound | PROTAC | SMARCA Degrader | TargetMol [targetmol.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The PROTAC AU-15330: A Technical Guide to its Mechanism of Action in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-15330 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, key components of the chromatin remodeling complex. This targeted protein degradation leads to significant alterations in chromatin accessibility, particularly at enhancer regions, resulting in the downregulation of oncogenic transcriptional programs. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on chromatin remodeling. We present a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Introduction

The switch/sucrose non-fermentable (SWI/SNF) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. The ATPase subunits of this complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), are essential for its remodeling activity. Dysregulation of the SWI/SNF complex is implicated in the development and progression of various cancers, making its components attractive therapeutic targets.

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery to selectively eliminate SMARCA2 and SMARCA4. It consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of SMARCA2/4, marking them for degradation by the 26S proteasome.

Mechanism of Action: Degradation of SMARCA2/4 and Chromatin Compaction

The primary mechanism of action of this compound is the induction of proteasomal degradation of its target proteins, SMARCA2 and SMARCA4.[1][2][3] This degradation is rapid and potent, leading to a functional knockout of the SWI/SNF complex's ATPase activity.

The loss of SMARCA2 and SMARCA4 has a profound impact on chromatin structure. Specifically, treatment with this compound leads to a genome-wide compaction of chromatin, particularly at distal regulatory elements known as enhancers.[2][3] This is evidenced by a decrease in chromatin accessibility as measured by techniques such as the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).

The compaction of enhancer regions has significant downstream consequences for gene regulation. Many key oncogenic transcription factors, such as the androgen receptor (AR) and forkhead box protein A1 (FOXA1) in prostate cancer, rely on accessible enhancer regions to bind to DNA and drive the expression of their target genes.[2][4] By compacting these enhancers, this compound effectively evicts these transcription factors from their binding sites, leading to the downregulation of their respective transcriptional programs and subsequent anti-tumor effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| VCaP | Prostate Cancer (AR+, FOXA1+) | < 100 |

| LNCaP | Prostate Cancer (AR+, FOXA1+) | < 100 |

| 22Rv1 | Prostate Cancer (AR+, FOXA1+) | < 100 |

| PC-3 | Prostate Cancer (AR-, FOXA1-) | > 1000 |

| DU145 | Prostate Cancer (AR-, FOXA1-) | > 1000 |

| NCI-H660 | Small Cell Lung Cancer | Sensitive |

| MM.1S | Multiple Myeloma | Sensitive |

| NCI-H929 | Multiple Myeloma | Sensitive |

Data extracted from multiple sources, including Xiao et al., Nature 2021.

Table 2: Summary of this compound's Effects on Chromatin and Gene Expression

| Experiment | Cell Line | Treatment | Key Findings |

| Proteomics (Mass Spectrometry) | VCaP | 1 µM this compound (4h) | Significant downregulation of SMARCA2 and SMARCA4. |

| ATAC-seq | VCaP | 1 µM this compound (4h) | Genome-wide chromatin compaction, particularly at distal enhancer regions. |

| ChIP-seq (AR, FOXA1) | VCaP | 1 µM this compound | Reduced binding of AR and FOXA1 at enhancer regions. |

| RNA-seq | LNCaP, VCaP | This compound (24h) | Downregulation of AR target genes and other oncogenic pathways. |

This table provides a qualitative summary of the key findings. For detailed quantitative data, refer to the original publications.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and may require optimization for specific experimental conditions.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in the appropriate growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After incubation, assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This protocol is used to confirm the degradation of SMARCA2 and SMARCA4.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess changes in chromatin accessibility.

-

Cell Harvesting and Lysis: Harvest 50,000 cells and wash with cold PBS. Lyse the cells in a lysis buffer containing IGEPAL CA-630 to isolate the nuclei.

-

Tagmentation: Resuspend the nuclei in the transposase reaction mix containing Tn5 transposase and incubate at 37°C for 30 minutes. This step fragments the accessible chromatin and adds sequencing adapters.

-

DNA Purification: Purify the tagmented DNA using a DNA purification kit (e.g., Qiagen MinElute Kit).

-

PCR Amplification: Amplify the purified DNA using PCR to add the remaining sequencing adapters and barcodes.

-

Library Purification and Sequencing: Purify the PCR product to remove primers and create the final sequencing library. Sequence the library on a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of open chromatin. Compare the accessibility profiles between this compound-treated and control samples to identify differentially accessible regions.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of transcription factors like AR and FOXA1.

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., AR or FOXA1) overnight at 4°C. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a next-generation sequencing platform.

-

Data Analysis: Align the reads to the reference genome and perform peak calling to identify the binding sites of the transcription factor. Compare the binding profiles between this compound-treated and control samples.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of action of this compound leading to chromatin remodeling.

Caption: Experimental workflow for characterizing the effects of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the SWI/SNF chromatin remodeling complex. Its ability to induce the degradation of SMARCA2 and SMARCA4 leads to profound and selective effects on chromatin structure, ultimately disrupting oncogenic gene expression programs. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in understanding and further investigating the role of this compound and similar targeted protein degraders. Further research will continue to elucidate the full potential of this novel therapeutic agent.

References

Delving into AU-15330: A Technical Guide to Targeting Enhancer-Addicted Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer-addicted cancers represent a class of malignancies critically dependent on the dysregulated activity of transcriptional enhancers for their survival and proliferation. A promising therapeutic strategy for these cancers is the targeted degradation of key chromatin remodeling complexes. This technical guide provides an in-depth overview of AU-15330, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. We will explore its mechanism of action, present key preclinical data, and provide detailed experimental protocols relevant to its study.

Introduction: The Role of SWI/SNF in Enhancer-Addicted Cancers

The switch/sucrose non-fermentable (SWI/SNF) complex is a critical regulator of chromatin structure, utilizing the ATPase activity of its catalytic subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), to modulate DNA accessibility. In certain cancers, particularly those driven by lineage-specific transcription factors, malignant cells become "addicted" to the constitutive activity of specific enhancers, which are kept in an accessible state by the SWI/SNF complex. This dependency provides a therapeutic window for targeting the core components of this complex.

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to SMARCA2 and SMARCA4, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation approach offers a novel strategy to disrupt the oncogenic transcriptional programs that drive enhancer-addicted cancers.

Mechanism of Action of this compound

This compound induces the degradation of SMARCA2 and SMARCA4, leading to a cascade of events that ultimately suppress oncogenic gene expression. The primary mechanism involves the compaction of chromatin at enhancer regions, which are essential for the binding of key transcription factors.

The degradation of the SWI/SNF ATPases by this compound results in:

-

Chromatin Compaction: A rapid and widespread decrease in chromatin accessibility, particularly at distal enhancer elements.

-

Transcription Factor Displacement: The dislodging of critical lineage-specific transcription factors, such as the Androgen Receptor (AR), FOXA1, and ERG in prostate cancer, from their cognate binding sites within these enhancers.[1]

-

Disruption of Enhancer-Promoter Looping: The breakdown of long-range chromatin interactions that connect enhancers to their target gene promoters.

-

Downregulation of Oncogenic Gene Programs: The subsequent suppression of transcriptional programs controlled by these master regulator transcription factors, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The preclinical efficacy of this compound and its second-generation analogue, AU-24118, has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability (IC50) of this compound and AU-24118 in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) | AU-24118 IC50 (nM) | Sensitivity |

| VCaP | Prostate Cancer | < 100 | < 100 | Sensitive |

| 22Rv1 | Prostate Cancer | < 100 | < 100 | Sensitive |

| LNCaP | Prostate Cancer | > 100 | > 100 | Resistant |

| PC-3 | Prostate Cancer | > 100 | > 100 | Resistant |

| A549 | Lung Cancer | > 100 | > 100 | Resistant |

| HCT116 | Colon Cancer | > 100 | > 100 | Resistant |

| RWPE-1 | Normal Prostate | > 100 | > 100 | Resistant |

| Data derived from studies on transcription factor-addicted cancer cells.[1] Sensitive cell lines are defined as having an IC50 < 100 nM, while resistant cell lines have an IC50 > 100 nM.[1] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Outcome |

| VCaP | This compound (30 mg/kg) | Intravenous, twice weekly | No significant tumor growth inhibition.[2] |

| VCaP | This compound (60 mg/kg) | Intravenous, twice weekly | No significant tumor growth inhibition.[2] |

| C4-2B | This compound | Not specified | Significant inhibition of tumor growth.[2] |

| 22RV1 | This compound | Not specified | Effective degradation of target proteins in vitro, but no significant in vivo tumor growth inhibition at 30 and 60 mg/kg.[2] |

| C4-2B | Enzalutamide + this compound | Not specified | Synergistic effect, leading to tumor regression. |

| In vivo efficacy appears to be model-dependent. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound (and/or other test compounds)

-

DMSO (vehicle control)

-

96-well clear bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

-

Remove the overnight culture medium and add the medium containing the various concentrations of this compound or DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 5 days for IC50 determination).[1]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (SMARCA2 and SMARCA4) in cell lysates following treatment with this compound.

Materials:

-

Cell lysates from this compound-treated and control cells

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or DMSO for the desired time points.

-

Harvest cells and prepare whole-cell lysates using ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Chromatin Accessibility Assay (ATAC-seq)

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a method for mapping chromatin accessibility genome-wide.

Materials:

-

This compound-treated and control cells

-

Tn5 transposase and tagmentation buffer (e.g., from Illumina)

-

DNA purification kit (e.g., Qiagen MinElute)

-

PCR primers for library amplification

-

High-fidelity DNA polymerase

-

Next-generation sequencing platform

Procedure:

-

Harvest a small number of cells (e.g., 50,000).

-

Perform tagmentation by incubating the cells with Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters in open chromatin regions.

-

Purify the tagmented DNA.

-

Amplify the library using PCR with primers that add index sequences for multiplexing.

-

Purify the amplified library to remove primer-dimers.

-

Assess library quality and quantity (e.g., using a Bioanalyzer and Qubit).

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions of differential chromatin accessibility between this compound-treated and control samples.

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of acquired resistance to this compound. In this compound-resistant prostate cancer cell lines, mutations in SMARCA4 have been observed.[1] These mutations can prevent the binding of this compound to the SMARCA4 protein, thereby precluding its degradation.[1] Interestingly, in these resistant cells, SMARCA2 and PBRM1 (another component of the SWI/SNF complex) remain degraded, suggesting that the sustained presence of SMARCA4 is sufficient to maintain the oncogenic state.[1] Another identified resistance mechanism is the upregulation of the drug efflux pump ABCB1.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of enhancer-addicted cancers. Its ability to induce the degradation of the core ATPase subunits of the SWI/SNF complex leads to the collapse of the oncogenic transcriptional circuitry in susceptible cancer cells. Further research is warranted to explore the full therapeutic potential of this compound and other SMARCA2/4 degraders, both as monotherapies and in combination with other anti-cancer agents. The development of strategies to overcome potential resistance mechanisms will be crucial for the successful clinical translation of this therapeutic approach. The advancement of second-generation degraders with improved oral bioavailability, such as AU-24118, signifies a positive step in this direction.

References

Preclinical Profile of AU-15330: A Novel SWI/SNF ATPase Degrader for Oncology

An In-depth Technical Guide on the Preclinical Evaluation of AU-15330

This technical guide provides a comprehensive overview of the preclinical data for this compound, a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound is a novel therapeutic agent that leverages the PROTAC mechanism to selectively target and degrade the core ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (BRM) and SMARCA4 (BRG1), as well as the PBRM1 subunit. Preclinical studies have demonstrated that this compound exhibits potent and selective cytotoxicity against cancer cells addicted to enhancer-driven transcription, particularly androgen receptor (AR) and forkhead box A1 (FOXA1)-positive prostate cancer. By degrading these key chromatin remodelers, this compound induces widespread chromatin compaction at critical enhancer regions, leading to the disruption of oncogenic gene programs and potent anti-tumor activity in both in vitro and in vivo models.

Mechanism of Action